REACTION_CXSMILES
|
[Br:1]N1C(=O)CCC1=O.[Br:9][C:10]1[CH:14]=[CH:13][S:12][C:11]=1[C:15]1[S:16][C:17]([CH3:20])=[CH:18][CH:19]=1.C(OC(=O)C)(=O)C.CCOCC>C(O)(=O)C.O>[Br:9][C:10]1[CH:14]=[C:13]([Br:1])[S:12][C:11]=1[C:15]1[S:16][C:17]([CH3:20])=[CH:18][CH:19]=1
|
Name
|
|
Quantity
|
15.55 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
20.56 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(SC=C1)C=1SC(=CC1)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with ether
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with 1 M NaOH solution
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent
|
Type
|
WAIT
|
Details
|
left a solidifying oil, which
|
Type
|
CUSTOM
|
Details
|
was sonicated in methanol yielding
|
Type
|
FILTRATION
|
Details
|
after filtration
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying 3,5-dibromo-5′-methyl-2,2′-bithiophene as off-white solid (single spot on TLC)
|
Name
|
|
Type
|
|
Smiles
|
BrC1=C(SC(=C1)Br)C=1SC(=CC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |